molecular formula C12H12O B14613371 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol CAS No. 60512-51-8

2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol

Cat. No.: B14613371
CAS No.: 60512-51-8
M. Wt: 172.22 g/mol
InChI Key: KPBJFBCRYQETOC-UHFFFAOYSA-N
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Description

2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C12H12O It is characterized by the presence of a methylidene group, a phenyl group, and a hydroxyl group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol typically involves the reaction of 4-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-one.

    Reduction: Formation of 2-Methylidene-4-(4-methylphenyl)but-3-en-1-ol or 2-Methylidene-4-(4-methylphenyl)butan-1-ol.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylidene-4-phenylbut-3-yn-1-ol
  • 2-Methylidene-4-(4-chlorophenyl)but-3-yn-1-ol
  • 2-Methylidene-4-(4-methoxyphenyl)but-3-yn-1-ol

Uniqueness

2-Methylidene-4-(4-methylphenyl)but-3-yn-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

60512-51-8

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-methylidene-4-(4-methylphenyl)but-3-yn-1-ol

InChI

InChI=1S/C12H12O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,13H,2,9H2,1H3

InChI Key

KPBJFBCRYQETOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC(=C)CO

Origin of Product

United States

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